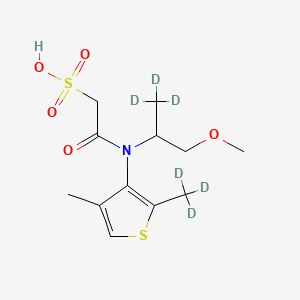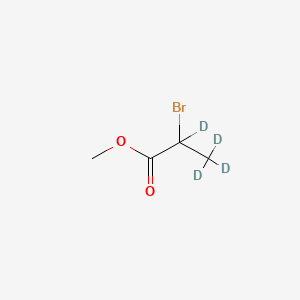
4-Oxo cyclophosphamide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo cyclophosphamide-d8 is a deuterium-labeled derivative of 4-Oxo cyclophosphamide. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation and tracing in various biochemical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo cyclophosphamide-d8 involves the incorporation of deuterium into the 4-Oxo cyclophosphamide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The specific reaction conditions and reagents used can vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo cyclophosphamide-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions result in the replacement of specific functional groups with new groups .
Applications De Recherche Scientifique
4-Oxo cyclophosphamide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 4-Oxo cyclophosphamide-d8 involves its conversion to active metabolites in the body. The compound is metabolized by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which then undergoes further conversion to aldophosphamide. Aldophosphamide is eventually converted to phosphoramide mustard, the active metabolite responsible for the compound’s cytotoxic effects. This metabolite alkylates DNA, leading to DNA cross-linking and cell death .
Comparaison Avec Des Composés Similaires
4-Oxo cyclophosphamide-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in studies. Similar compounds include:
Cyclophosphamide: The parent compound without deuterium labeling.
4-Oxo cyclophosphamide: The non-deuterated version of the compound.
Cyclophosphamide-d4: Another deuterium-labeled derivative with fewer deuterium atoms
These similar compounds share structural similarities but differ in their isotopic labeling, which affects their stability and tracing capabilities in research applications.
Propriétés
Formule moléculaire |
C7H13Cl2N2O3P |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2 |
Clé InChI |
VBMZHOCORXMDJU-UDCOFZOWSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1 |
SMILES canonique |
C1COP(=O)(NC1=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
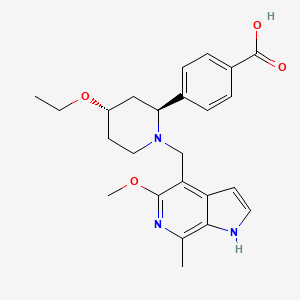
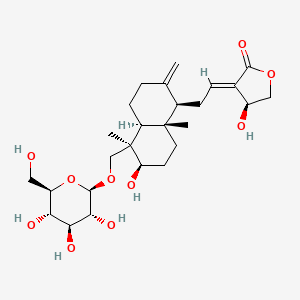

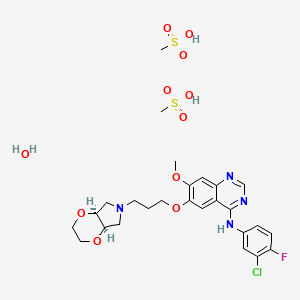
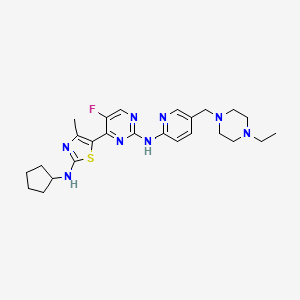

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)

![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
